molecular formula C17H19Cl2NO B1424618 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride CAS No. 1220018-26-7

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride

Cat. No.: B1424618
CAS No.: 1220018-26-7
M. Wt: 324.2 g/mol
InChI Key: KQVUJAMNJCBQAD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride is a solid at room temperature . It has a molecular weight of 240.12 g/mol .

Scientific Research Applications

Inhibitors of Blood Platelet Aggregation

One application of compounds structurally related to "3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride" is as inhibitors of blood platelet aggregation. For instance, compounds synthesized from (2-piperidinyl)- and (2-pyrrolidinyl)ethanones have been evaluated for their capacity to inhibit ADP-induced aggregation of blood platelets. These investigations provide insights into structure-activity relationships and potential therapeutic applications in preventing blood clots (Grisar et al., 1976).

Spectral Characterization of Pharmaceutical Impurities

The compound and its derivatives have been subjected to spectral characterization to identify degradation impurities in pharmaceuticals. For example, research on Paroxetine Hydrochloride Hemihydrate, a structurally related compound, has identified unknown impurities using high-performance liquid chromatography, contributing to the understanding of drug stability and safety (Munigela et al., 2008).

Structural Studies and Hydrogen Bonding

Structural analysis of related compounds has been conducted to understand their molecular conformation, hydrogen bonding, and crystal packing. This includes studies on compounds like "8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one" which highlight the importance of molecular structure in the determination of physical and chemical properties (Ullah & Stoeckli-Evans, 2014).

Antibacterial Activity

Research into the antibacterial activity of compounds containing the piperidine moiety has shown promising results. For instance, the microwave-assisted synthesis of certain piperidine derivatives has led to the discovery of compounds with significant antibacterial properties, indicating potential applications in the development of new antimicrobial agents (C. Merugu, Ramesh, & Sreenivasulu, 2010).

Impurity Identification and Quantification

Studies have also focused on the identification and quantification of impurities in pharmaceutical compounds, such as Cloperastine Hydrochloride. By isolating and characterizing these impurities, researchers can ensure the safety and efficacy of pharmaceutical products (Liu et al., 2020).

Properties

IUPAC Name

3-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUJAMNJCBQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-26-7
Record name Piperidine, 3-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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